molecular formula C8H10BrNO B1525557 5-Bromo-2-methoxy-3-methylaniline CAS No. 1381944-84-8

5-Bromo-2-methoxy-3-methylaniline

Cat. No. B1525557
M. Wt: 216.07 g/mol
InChI Key: CLNADMDVPWJECR-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-methylaniline is a chemical compound with the molecular formula C8H10BrNO . It is used as a pharmaceutical intermediate and chemical intermediate .

Scientific Research Applications

  • 5-Bromo-2-methoxyaniline

    • Scientific Field : Pharmaceutical Research
    • Application : This compound is used as a pharmaceutical intermediate .
  • 2-Methoxy-5-methylaniline

    • Scientific Field : Analytical Chemistry
    • Application : This compound was used to analyse the application of polymeric ionic liquids as selective solid-phase microextraction sorbent coatings for the analysis of genotoxic impurities and structurally alerting compounds such as alkyl halides and aromatics . It was also used in a study to develop a sensitive analytical method for the determination of aromatic amines found in commercial hair dyes .
    • Method of Application : The compound was used in high liquid chromatography coupled to an electrochemical detector by using the ionic liquid 1-butyl-3-methylimidazolium bis (trifluoromethanesulfonyl)imide in the mobile phase .
  • 3-Bromo-5-methylaniline

    • Scientific Field : Pharmaceutical Research
    • Application : This compound is used as a pharmaceutical and chemical intermediate .
  • 3-Bromo-2-methylaniline

    • Scientific Field : Organic Chemistry
    • Application : This compound may be used in the preparation of 3,4-dibromo-2-methylaniline and racemic 3,9-dibromo-4,10-dimethyl-6 H,12 H,5,11-methanodibenzodiazocine, a racemic derivative of Tröger′s base .
  • 5-Bromo-2-methylaniline

    • Scientific Field : Chemical Research
    • Application : This compound is used as a chemical intermediate .
  • 2-Bromo-5-methoxyaniline

    • Scientific Field : Organic Chemistry
    • Application : This compound was used in the synthesis of 4- (4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .

Safety And Hazards

The safety data sheet for a similar compound, 5-Bromo-2-methylaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-methoxy-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNADMDVPWJECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716793
Record name 5-Bromo-2-methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-3-methylaniline

CAS RN

1381944-84-8
Record name 5-Bromo-2-methoxy-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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